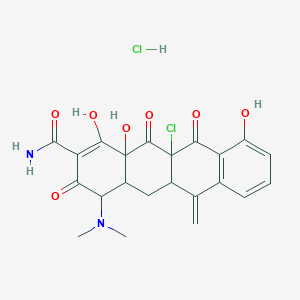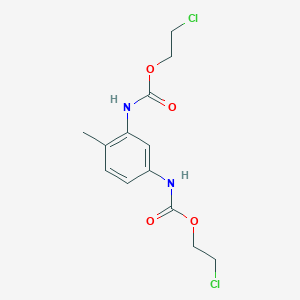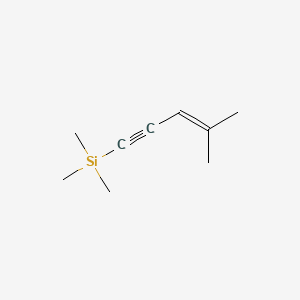
11A-chloro-4-(dimethylamino)-3,10,12a-trihydroxy-6-methylene-1,11,12-trioxo-1,4,4a,5,5a,6,11,11a,12,12a-decahydrotetracene-2-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process would include stringent quality control measures to confirm the identity and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
CHLORO-DECAH-DIMETHYLAMINO6METHYLENE-TRIHYDROXYTRIOXONAPHTHACENECARBOXAMIDE HCL can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various halogenating agents. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or aminated derivatives .
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of CHLORO-DECAH-DIMETHYLAMINO6METHYLENE-TRIHYDROXYTRIOXONAPHTHACENECARBOXAMIDE HCL involves its interaction with specific molecular targets and pathways within biological systems.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to CHLORO-DECAH-DIMETHYLAMINO6METHYLENE-TRIHYDROXYTRIOXONAPHTHACENECARBOXAMIDE HCL include:
Pyrimidine derivatives: Known for their wide range of biological activities and therapeutic applications.
Diazine compounds: Exhibiting various pharmacological properties and used in drug development.
Uniqueness
The uniqueness of CHLORO-DECAH-DIMETHYLAMINO6METHYLENE-TRIHYDROXYTRIOXONAPHTHACENECARBOXAMIDE HCL lies in its complex structure and potential for diverse applications in scientific research. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for further study and development .
Properties
CAS No. |
3596-32-5 |
|---|---|
Molecular Formula |
C22H22Cl2N2O7 |
Molecular Weight |
497.3 g/mol |
IUPAC Name |
11a-chloro-4-(dimethylamino)-1,10,12a-trihydroxy-6-methylidene-3,11,12-trioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H21ClN2O7.ClH/c1-8-9-5-4-6-12(26)13(9)17(28)21(23)10(8)7-11-15(25(2)3)16(27)14(19(24)30)18(29)22(11,32)20(21)31;/h4-6,10-11,15,26,29,32H,1,7H2,2-3H3,(H2,24,30);1H |
InChI Key |
QWEBCYMHXXIRRQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1C2CC3C(=C)C4=C(C(=CC=C4)O)C(=O)C3(C(=O)C2(C(=C(C1=O)C(=O)N)O)O)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,6-Ditert-butyl-4-[(4-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B11951403.png)

![2-[2-oxo-2-(2-propan-2-ylidenehydrazinyl)ethoxy]-N-(propan-2-ylideneamino)acetamide](/img/structure/B11951418.png)
![1,8,14-Trioxatrispiro[4.1.4.1.4.1]octadecane](/img/structure/B11951428.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-bromoaniline](/img/structure/B11951436.png)


![triphenyl[(2E)-4-(triphenylphosphonio)-2-butenyl]phosphonium dichloride](/img/structure/B11951458.png)
![2-methoxy-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11951470.png)


![4-{5-[(E)-2-(1,3-Benzothiazol-2-YL)-2-cyanoethenyl]-2-furyl}benzenesulfonamide](/img/structure/B11951483.png)
